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Compound of Interest

Compound Name: PI3K|A inhibitor 5

Cat. No.: B15494233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent PI3Kα

inhibitors: Alpelisib (Piqray) and Inavolisib (GDC-0077), the latter serving as our "PI3Kα

Inhibitor 5" for this analysis. Both compounds are at the forefront of targeted therapies for

cancers harboring activating mutations in the PIK3CA gene, most notably in hormone receptor-

positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast

cancer. This document synthesizes preclinical and clinical data to offer a comprehensive

overview of their performance, supported by detailed experimental methodologies and visual

representations of key biological and experimental frameworks.

Mechanism of Action: A Tale of Two Inhibitors
Alpelisib is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase

(PI3Kα)[1][2]. It functions by binding to the ATP-binding site of the kinase, thereby preventing

the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-

3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream signaling of the

PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival[3][4][5].

Inavolisib, also a highly potent and selective PI3Kα inhibitor, shares this primary mechanism of

action[2][6][7]. However, a key distinguishing feature of Inavolisib is its ability to induce the

selective degradation of the mutant p110α protein[7][8][9]. This dual action of kinase inhibition

and protein degradation may lead to a more sustained and profound suppression of the PI3K

pathway signaling.
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Preclinical Efficacy: A Head-to-Head Look
Both Alpelisib and Inavolisib have demonstrated robust anti-tumor activity in preclinical models,

particularly in cancer cell lines and xenografts with PIK3CA mutations.

In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

table below summarizes the IC50 values for both inhibitors against the PI3Kα isoform.

Inhibitor Target IC50 (nM)
Selectivity
over other
PI3K isoforms

Reference

Alpelisib PI3Kα 4.6

~50-fold more

potent against

PI3Kα than other

isoforms

[1]

Inavolisib (GDC-

0077)
PI3Kα 0.038

>300-fold more

selective for

PI3Kα over other

class I isoforms

[6][7]

Table 1: In Vitro Potency of Alpelisib and Inavolisib against PI3Kα.

In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models, where human tumor cells are implanted into

immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of these

inhibitors.
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Inhibitor
Xenograft
Model

Cancer Type Key Findings Reference

Alpelisib HCC1954

HER2+/PIK3CA

mutant Breast

Cancer

Alpelisib

treatment

substantially

inhibited tumor

growth.

[10]

Inavolisib (GDC-

0077)
KPL-4

PIK3CA mutant

Breast Cancer

Demonstrated

robust efficacy

and tumor

regressions in a

dose-dependent

manner.

[2][11]

Inavolisib (GDC-

0077)
KPL-4

HER2+/PIK3CA

mutant Breast

Cancer

Combination with

ado-trastuzumab

emtansine (T-

DM1) showed a

synergistic effect.

[12]

Table 2: Summary of In Vivo Efficacy in Breast Cancer Xenograft Models.

Clinical Efficacy in Advanced Breast Cancer
The clinical development of both Alpelisib and Inavolisib has primarily focused on patients with

PIK3CA-mutated, HR+/HER2- advanced or metastatic breast cancer who have progressed on

prior endocrine therapy.

Alpelisib: The SOLAR-1 Trial
The approval of Alpelisib was based on the pivotal Phase III SOLAR-1 trial, which evaluated

Alpelisib in combination with fulvestrant.
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Trial
Patient
Population

Treatment
Arms

Median
Progressio
n-Free
Survival
(PFS)

Overall
Response
Rate (ORR)

Reference

SOLAR-1

PIK3CA-

mutated,

HR+/HER2-

advanced

breast cancer

Alpelisib +

Fulvestrant
11.0 months 35.7% [13]

Placebo +

Fulvestrant
5.7 months 16.2% [13]

Table 3: Key Efficacy Data from the SOLAR-1 Trial.

Inavolisib: The INAVO120 Trial
Inavolisib, in combination with palbociclib and fulvestrant, has also shown significant clinical

benefit in the Phase III INAVO120 trial.
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Trial
Patient
Population

Treatment
Arms

Median
Progressio
n-Free
Survival
(PFS)

Overall
Response
Rate (ORR)

Reference

INAVO120

PIK3CA-

mutated,

HR+/HER2-

locally

advanced or

metastatic

breast cancer

Inavolisib +

Palbociclib +

Fulvestrant

15.0 months 58.4% [3][14]

Placebo +

Palbociclib +

Fulvestrant

7.3 months 25.0% [3][14]

Table 4: Key Efficacy Data from the INAVO120 Trial.

The Head-to-Head INAVO121 Trial
A direct comparison of the two inhibitors is underway in the Phase III INAVO121 clinical trial,

which is designed to evaluate the efficacy and safety of inavolisib plus fulvestrant versus

alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer

who have progressed after treatment with a CDK4/6 inhibitor-based regimen[15][16][17]. The

results of this trial will be crucial in determining the relative positioning of these two agents in

the clinical setting.

Visualizing the Science
To better understand the context of this comparison, the following diagrams illustrate the

targeted signaling pathway and a typical experimental workflow.
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PI3K/AKT/mTOR Signaling Pathway Inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b15494233?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assays In Vivo Studies
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Preclinical Efficacy Evaluation Workflow.

Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed methodologies

for the key experiments cited are provided below.

PI3Kα Kinase Assay Protocol (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of PI3Kα by measuring the production of PIP3.
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Reagents and Materials: Recombinant human PI3Kα enzyme, PIP2 substrate, ATP, assay

buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), HTRF

detection reagents (e.g., biotinylated-PIP3 tracer and europium-labeled anti-GST antibody).

Procedure:

Prepare serial dilutions of the test inhibitors (Alpelisib or Inavolisib) in DMSO and then

dilute in assay buffer.

In a 384-well plate, add the PI3Kα enzyme to each well.

Add the diluted inhibitors to the respective wells.

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the HTRF detection reagents and incubate in the dark.

Read the plate on an HTRF-compatible microplate reader.

Data Analysis: The HTRF ratio is used to calculate the percentage of inhibition for each

inhibitor concentration, and the IC50 value is determined by fitting the data to a four-

parameter logistic curve.

Cell Viability (MTT) Assay Protocol
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.

Reagents and Materials: PIK3CA-mutant cancer cell lines (e.g., MCF-7, T47D), cell culture

medium, fetal bovine serum (FBS), trypsin-EDTA, phosphate-buffered saline (PBS), MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent

(e.g., DMSO or a detergent solution).

Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treat the cells with serial dilutions of Alpelisib or Inavolisib and incubate for a specified

period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the MTT to formazan crystals.

Add the solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance values are normalized to the vehicle-treated control to

determine the percentage of cell viability. The IC50 values are then calculated from the dose-

response curves.

Breast Cancer Xenograft Model Protocol
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors.

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

Cell Lines: PIK3CA-mutated human breast cancer cell lines (e.g., MCF-7, KPL-4).

Procedure:

Subcutaneously inject a suspension of the cancer cells (typically mixed with Matrigel) into

the flank of each mouse[1].

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer the inhibitors (e.g., by oral gavage) and the vehicle control daily or as per the

study design.

Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.
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Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics).

Data Analysis: Compare the tumor growth curves between the treatment and control groups.

Calculate the tumor growth inhibition (TGI) percentage to quantify the efficacy of the

treatment.

Conclusion
Both Alpelisib and Inavolisib are highly effective inhibitors of PI3Kα with demonstrated

preclinical and clinical efficacy in PIK3CA-mutated cancers. Inavolisib exhibits greater in vitro

potency and has a unique mechanism of inducing mutant p110α degradation, which may

translate to enhanced clinical activity. The clinical data from the INAVO120 trial for Inavolisib in

combination with palbociclib and fulvestrant shows a promising improvement in progression-

free survival. The ongoing head-to-head INAVO121 trial will provide definitive evidence on the

comparative efficacy and safety of these two important targeted therapies, further guiding their

optimal use in the treatment of patients with PIK3CA-mutated breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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